![molecular formula C23H24FN5O2S B2991110 1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-06-8](/img/structure/B2991110.png)

1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

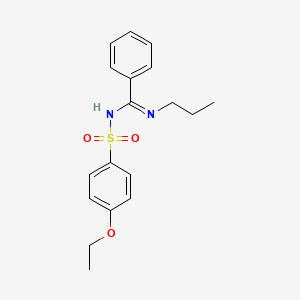

The compound “1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar triazole compounds typically involves aromatic nucleophilic substitution . For instance, novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The triazole ring is a key structural component in this molecule . The presence of the fluorobenzyl, isopropyl, propyl, and carboxamide groups further adds to the complexity of the molecule.Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on quinoline derivatives containing an azole nucleus, demonstrating their antimicrobial potential. For instance, a study by Özyanik et al. (2012) described the synthesis of several quinoline-2-carbohydrazide derivatives and their subsequent evaluation for antimicrobial activity against various microorganisms, showing some compounds exhibited good to moderate activity (Özyanik et al., 2012).

Inotropic Evaluation

Liu et al. (2009) synthesized and evaluated a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for positive inotropic activity. Some derivatives exhibited favorable activity, suggesting potential applications in cardiovascular research (Liu et al., 2009).

Antibacterial and Anticancer Activity

The exploration of fluorine-containing quinoline-4-carboxylic acids and their derivatives by Holla et al. (2005) highlighted their antibacterial activities. The study emphasizes the role of structural modifications in enhancing the antibacterial efficacy of such compounds (Holla et al., 2005).

Furthermore, the synthesis of novel compounds bearing a 6,8-dibromo-2-methylquinazoline moiety and their evaluation for analgesic activity were investigated by Saad et al. (2011), providing insights into their potential therapeutic applications (Saad et al., 2011).

Antimicrobial and Anticancer Agents

A study by Pokhodylo et al. (2021) on 1H-1,2,3-triazole-4-carboxamides revealed their antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).

Additionally, Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, testing them for anticancer activity. This research suggests the potential of these compounds in developing new anticancer therapies (Reddy et al., 2015).

Future Directions

The future research on this compound could focus on exploring its potential biological activities, such as antimicrobial, antioxidant, and antiviral potentials . Further studies could also investigate its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential hazards should also be evaluated.

Mechanism of Action

Target of Action

Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

It’s worth noting that triazole derivatives have been found to intercalate dna , which could be a potential mode of action for this compound

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that they may affect multiple biochemical pathways.

Pharmacokinetics

Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index . This suggests that they may have favorable pharmacokinetic properties.

Result of Action

Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

The compound 1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has been found to exhibit significant biochemical activity. It has been reported to intercalate DNA , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription

Cellular Effects

The cellular effects of this compound are primarily related to its DNA intercalation activity . This activity can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, DNA intercalation can disrupt the normal functioning of DNA replication and transcription processes, potentially leading to cell death

Molecular Mechanism

The molecular mechanism of action of this compound is believed to involve DNA intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, which can disrupt the DNA’s normal structure and function. This can inhibit DNA replication and transcription, leading to cell death . The compound may also interact with other biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2S/c1-4-11-28-21(31)18-10-7-16(20(30)25-14(2)3)12-19(18)29-22(28)26-27-23(29)32-13-15-5-8-17(24)9-6-15/h5-10,12,14H,4,11,13H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMSGNSKMHBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2991027.png)

![N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2991029.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2991030.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2991035.png)

![3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one](/img/structure/B2991037.png)

![6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2991038.png)

![4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2991039.png)

![Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2991040.png)

![methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2991041.png)

![N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2991050.png)